Sibenadet

Description

See also: Sibenadet Hydrochloride (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

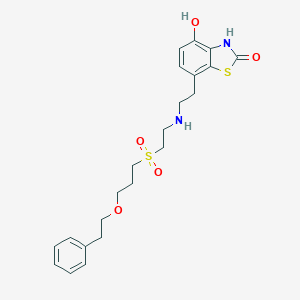

4-hydroxy-7-[2-[2-[3-(2-phenylethoxy)propylsulfonyl]ethylamino]ethyl]-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5S2/c25-19-8-7-18(21-20(19)24-22(26)30-21)9-11-23-12-16-31(27,28)15-4-13-29-14-10-17-5-2-1-3-6-17/h1-3,5-8,23,25H,4,9-16H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCKRBGYGMVSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165552 | |

| Record name | Sibenadet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154189-40-9 | |

| Record name | Sibenadet [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154189409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sibenadet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIBENADET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N32934RHGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sibenadet (AR-C68397AA): An In-depth Technical Guide on its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibenadet (also known as Viozan or AR-C68397AA) is a novel investigational compound that was developed for the management of Chronic Obstructive Pulmonary Disease (COPD). It possesses a unique dual pharmacological mechanism, acting as both a dopamine D2 receptor agonist and a β2-adrenoceptor agonist.[1] The rationale behind this dual action was to concurrently address two key pathophysiological features of COPD: airway obstruction and sensory nerve-mediated symptoms. The β2-adrenoceptor agonism provides bronchodilation to improve airflow, while the dopamine D2 receptor agonism was intended to modulate sensory nerve activity, thereby reducing symptoms such as breathlessness, cough, and sputum production.[1] Despite promising preclinical data and initial positive results in early clinical trials, the development of this compound was ultimately discontinued due to a lack of sustained clinical efficacy in later-phase studies.[2][3] This guide provides a comprehensive overview of the available technical information on this compound's mechanism of action, drawing from preclinical and clinical data.

Core Mechanism of Action: A Dual Agonist Approach

This compound was designed to offer a synergistic therapeutic effect in COPD by targeting two distinct G-protein coupled receptors (GPCRs): the dopamine D2 receptor and the β2-adrenergic receptor.

Dopamine D2 Receptor Agonism: Sensory Nerve Modulation

The activation of dopamine D2 receptors on sensory nerves in the airways was hypothesized to inhibit the release of tachykinins and other pro-inflammatory neuropeptides. This neuromodulatory effect was expected to alleviate the key symptoms of COPD, including cough, sputum production, and the sensation of breathlessness.[1] Preclinical studies in animal models demonstrated that this compound could effectively inhibit sensory nerve activity, leading to a reduction in reflex-induced cough, mucus production, and tachypnea.

β2-Adrenoceptor Agonism: Bronchodilation

Similar to established β2-agonist therapies, this compound's activity at the β2-adrenoceptor was intended to induce bronchodilation. Activation of these receptors on airway smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in smooth muscle relaxation and widening of the airways. Preclinical and early clinical data confirmed that this compound possessed effective bronchodilator properties with a prolonged duration of action when administered via inhalation.

Signaling Pathways

The dual agonistic nature of this compound results in the activation of two distinct signaling cascades.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a member of the Gi/o-coupled GPCR family. Upon agonist binding, the receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ dimer can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit N-type voltage-gated calcium channels.

β2-Adrenoceptor Signaling Pathway

The β2-adrenoceptor is a Gs-coupled GPCR. Agonist binding leads to the activation of adenylyl cyclase by the Gαs subunit, resulting in an increase in intracellular cAMP. This activates PKA, which phosphorylates downstream targets to induce smooth muscle relaxation.

Quantitative Data

Despite a thorough review of the publicly available scientific literature, specific quantitative preclinical data for this compound, such as binding affinities (Ki) and functional potencies (EC50) at the dopamine D2 and β2-adrenergic receptors, have not been identified. Similarly, detailed human pharmacokinetic parameters are not available in the published abstracts. The following tables are structured to present such data; however, they remain largely unpopulated due to the limited availability of this information.

Preclinical Pharmacology

| Parameter | Dopamine D2 Receptor | β2-Adrenoceptor | Reference |

| Binding Affinity (Ki) | Data not available | Data not available | |

| Functional Potency (EC50) | Data not available | Data not available |

Human Pharmacokinetics (Inhaled Administration)

| Parameter | Value | Unit | Reference |

| Cmax (Maximum Concentration) | Data not available | ||

| Tmax (Time to Maximum Concentration) | Data not available | ||

| t1/2 (Half-life) | Data not available | ||

| Bioavailability | Data not available |

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not fully described in the available literature. However, based on the published abstracts, the general methodologies can be outlined.

Preclinical Evaluation Workflow

A generalized workflow for the preclinical assessment of a dual-acting compound like this compound would involve in vitro and in vivo studies to characterize its activity at both targets.

References

- 1. Dual dopamine D2 receptor and beta2-adrenoceptor agonists for the treatment of chronic obstructive pulmonary disease: the pre-clinical rationale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-term use of Viozan (this compound HCl) in patients with chronic obstructive pulmonary disease: results of a 1-year study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Sibenadet Hydrochloride: A Technical Pharmacology Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibenadet hydrochloride (formerly Viozan™, AR-C68397AA) is a novel investigational compound characterized by its dual agonism at dopamine D2 receptors and β2-adrenergic receptors. Developed by AstraZeneca, it was evaluated for the management of chronic obstructive pulmonary disease (COPD), a condition marked by persistent respiratory symptoms and airflow limitation. The therapeutic rationale for this compound was based on the hypothesis that simultaneous bronchodilation (via β2-adrenoceptor agonism) and modulation of sensory nerve activity to reduce symptoms like cough and sputum production (via D2 dopamine receptor agonism) would offer a comprehensive treatment for COPD.[1] Despite demonstrating a favorable safety profile and initial efficacy in early clinical trials, the development of this compound hydrochloride was discontinued due to a lack of sustained clinical benefit in long-term studies.[2][3] This technical guide provides a comprehensive overview of the pharmacology of this compound hydrochloride, detailing its mechanism of action, preclinical rationale, clinical trial findings, and the signaling pathways involved.

Introduction

Chronic obstructive pulmonary disease (COPD) is a progressive lung disease characterized by persistent respiratory symptoms such as breathlessness, chronic cough, and sputum production.[3][4] The underlying pathology involves both airway inflammation and parenchymal destruction. The therapeutic approach to COPD has traditionally focused on bronchodilation to improve airflow and alleviate symptoms. This compound hydrochloride was developed to address both the bronchoconstrictive and the symptomatic aspects of COPD through a novel dual-receptor mechanism.

Mechanism of Action

This compound hydrochloride is a potent agonist at both the β2-adrenergic receptor and the dopamine D2 receptor. This dual pharmacology was intended to provide a synergistic effect in the treatment of COPD.

-

β2-Adrenergic Receptor Agonism: Stimulation of β2-adrenoceptors, which are predominantly located on the smooth muscle cells of the airways, leads to bronchodilation. This action is mediated by the Gs protein-coupled signaling pathway, resulting in smooth muscle relaxation and improved airflow.

-

Dopamine D2 Receptor Agonism: The activation of D2 dopamine receptors on sensory nerves in the airways was hypothesized to modulate neural signaling, thereby reducing key COPD symptoms such as cough, mucus production, and tachypnea (rapid breathing).

Signaling Pathways

The dual agonistic activity of this compound hydrochloride activates two distinct G-protein coupled receptor (GPCR) signaling cascades:

2.1.1. β2-Adrenergic Receptor Signaling Pathway

Agonism at the β2-adrenergic receptor activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle relaxation and bronchodilation.

2.1.2. Dopamine D2 Receptor Signaling Pathway

Agonism at the dopamine D2 receptor activates the inhibitory G-protein (Gi), which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway is thought to modulate the activity of sensory neurons in the airways.

Preclinical Pharmacology

The rationale for developing a dual D2 and β2 agonist was supported by preclinical studies. Animal models demonstrated that this compound hydrochloride could effectively inhibit sensory nerve activity, leading to a reduction in reflex-induced cough, mucus production, and tachypnea. Concurrently, its β2-agonist properties were shown to produce effective and prolonged bronchodilation following topical administration to the lungs. These preclinical findings suggested a favorable therapeutic ratio with respect to potential side effects such as emesis and cardiovascular disturbances, providing a strong basis for advancing into clinical development for COPD.

Experimental Protocols

Detailed protocols for the preclinical evaluation of this compound hydrochloride are not extensively available in the public domain. However, the general methodologies likely involved:

-

In Vitro Receptor Binding and Functional Assays: To characterize the affinity and efficacy of this compound at human cloned D2 and β2 receptors expressed in cell lines. These assays would have been crucial to confirm the dual agonist profile.

-

Animal Models of Bronchoconstriction: To assess the bronchodilator effects of this compound. These models typically involve inducing bronchoconstriction in animals (e.g., guinea pigs) and measuring the reversal of this effect upon drug administration.

-

Animal Models of Cough and Mucus Secretion: To evaluate the impact of D2 receptor agonism on respiratory symptoms. For instance, cough can be induced in animals like dogs by various stimuli, and the antitussive effect of the drug can be quantified.

Clinical Pharmacology

This compound hydrochloride underwent several clinical trials in patients with COPD to assess its efficacy and safety.

Clinical Trial Design and Endpoints

The clinical development program for this compound included dose-ranging studies and large-scale, multicenter, double-blind, placebo-controlled trials.

Key aspects of the clinical trial design included:

-

Patient Population: Adults with stable, symptomatic, smoking-related COPD.

-

Intervention: this compound hydrochloride administered via a pressurized metered-dose inhaler (pMDI), typically at a dose of 500 μg three times daily.

-

Comparator: Placebo.

-

Duration: Ranged from 4 weeks to 12 months.

-

Primary Endpoints:

-

Change in symptoms as measured by the Breathlessness, Cough and Sputum Scale (BCSS).

-

Change in lung function, primarily Forced Expiratory Volume in 1 second (FEV1).

-

Summary of Clinical Trial Results

The clinical trial results for this compound hydrochloride were mixed, ultimately leading to the cessation of its development.

| Parameter | Key Findings | Citations |

| Symptom Improvement (BCSS) | Initial studies showed statistically significant improvements in BCSS total scores compared to placebo. However, this symptomatic benefit was not sustained in longer-term trials. | |

| Lung Function (FEV1) | Marked bronchodilator activity was observed early in treatment, but the duration of this effect diminished as the studies progressed. | |

| Safety and Tolerability | This compound therapy was generally well-tolerated. The most notable adverse events were tremor and taste disturbances, which occurred more frequently than in the placebo group. There were no clinically significant abnormal laboratory values or differences in cardiac variables or vital signs compared to placebo. | |

| Rescue Medication Use | Patients in the this compound group reported reduced use of rescue medication at all timepoints, reflecting its effective β2-agonist properties. | |

| Exacerbations and Quality of Life | No notable differences were observed between the this compound and placebo groups with respect to lung exacerbations or health-related quality of life in the long-term study. |

Experimental Workflow for a Typical Clinical Trial

Pharmacokinetics

Detailed pharmacokinetic data for this compound hydrochloride, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been made widely available in the scientific literature. As an inhaled therapy, it was designed for topical application to the lungs to maximize local effects and minimize systemic exposure.

Conclusion

This compound hydrochloride represented an innovative therapeutic concept for COPD by targeting both bronchodilation and symptom modulation through its dual agonism at β2-adrenergic and D2 dopamine receptors. While preclinical studies provided a strong rationale for its development, and the compound was found to be well-tolerated in clinical trials, the lack of sustained efficacy in long-term studies led to the discontinuation of its development program. The story of this compound hydrochloride underscores the challenges in translating novel pharmacological concepts into clinically meaningful and sustained therapeutic benefits for chronic diseases like COPD.

References

- 1. Dual dopamine D2 receptor and beta2-adrenoceptor agonists for the treatment of chronic obstructive pulmonary disease: the pre-clinical rationale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-term use of Viozan (this compound HCl) in patients with chronic obstructive pulmonary disease: results of a 1-year study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of the novel D2/beta2-agonist, Viozan (this compound HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Early clinical investigation of Viozan (this compound HCl), a novel D2 dopamine receptor, beta2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

Sibenadet: A Technical Overview of its D2 Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibenadet (also known as Viozan or AR-C68397AA) is a dual-action compound that exhibits agonist activity at both dopamine D2 receptors and β2-adrenoceptors.[1][2] Developed initially for the symptomatic treatment of Chronic Obstructive Pulmonary Disease (COPD), its mechanism of action was aimed at combining bronchodilation (via β2-adrenoceptor agonism) with the modulation of sensory nerve activity (via D2 receptor agonism) to alleviate symptoms like breathlessness, cough, and mucus production.[1] Preclinical studies in animal models suggested that activation of D2 receptors by this compound could inhibit the discharge of rapidly adapting receptors, thereby reducing reflex-induced tachypnoea, mucus production, and cough.[1] While the clinical development of this compound was ultimately discontinued due to a lack of sustained long-term efficacy, a detailed examination of its D2 receptor agonist properties provides a valuable framework for understanding the pharmacological characterization of such compounds.[3] This technical guide outlines the typical quantitative data, experimental protocols, and signaling pathways associated with the D2 receptor agonist activity of a compound like this compound.

Quantitative Pharmacological Profile at the D2 Receptor

The characterization of a D2 receptor agonist like this compound involves quantifying its binding affinity and functional potency. While specific proprietary data for this compound is not extensively available in the public domain, this section presents representative data that would be generated for such a compound.

Receptor Binding Affinity

Binding affinity is typically determined through competitive radioligand binding assays, which measure the ability of the test compound to displace a radiolabeled ligand from the D2 receptor. The key parameter derived from these studies is the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

Table 1: Representative D2 Receptor Binding Affinity for a this compound-like Compound

| Parameter | Radioligand | Cell Line/Tissue | Representative Value |

| Ki (nM) | [³H]-Spiperone | CHO or HEK293 cells expressing human D2 receptors | 5.8 - 15.2 |

Note: The representative values are based on typical ranges for D2 receptor agonists and are for illustrative purposes.

In Vitro Functional Potency and Efficacy

Functional assays measure the biological response following receptor activation. For a Gi-coupled receptor like the D2 receptor, agonism leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Potency is typically expressed as the half-maximal effective concentration (EC50), while efficacy refers to the maximal response produced by the compound relative to a reference full agonist.

Table 2: Representative In Vitro Functional Profile at the D2 Receptor

| Assay Type | Parameter | Cell Line | Representative Value |

| cAMP Inhibition Assay | EC50 (nM) | CHO-K1 cells expressing human D2 receptors | 1.5 - 11.3 |

| Emax (%) | CHO-K1 cells expressing human D2 receptors | 80 - 100% (relative to a full agonist like quinpirole) |

Note: The representative values are based on typical ranges for D2 receptor agonists and are for illustrative purposes.

Key Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate pharmacological characterization of a D2 receptor agonist. The following sections describe standard methodologies for radioligand binding and functional cAMP assays.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a typical procedure for determining the binding affinity (Ki) of a test compound at the D2 receptor using a competitive binding assay with a radiolabeled antagonist.

Objective: To determine the inhibition constant (Ki) of a test compound for the human dopamine D2 receptor.

Materials:

-

Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone (a D2 antagonist).

-

Test Compound: this compound or other D2 agonist.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Filtration System: 96-well cell harvester and glass fiber filters (e.g., GF/C).

-

Scintillation Counter and Fluid.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of various concentrations of the test compound.

-

50 µL of [³H]-Spiperone at a concentration close to its Kd.

-

150 µL of the cell membrane preparation (containing 10-20 µg of protein).

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of 10 µM Haloperidol.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Measurement

This protocol describes a method to assess the functional agonist activity of a compound at the Gi-coupled D2 receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as a D2 receptor agonist.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Test Compound: this compound or other D2 agonist.

-

Reference Agonist: Quinpirole.

-

Stimulant: Forskolin (an adenylyl cyclase activator).

-

Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine).

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell Culture Medium.

Procedure:

-

Cell Plating: Seed the D2 receptor-expressing cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes to prevent cAMP degradation.

-

Compound Addition: Add the test compound at various concentrations to the wells.

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.

-

Determine the EC50 value from the curve.

-

Calculate the Emax as the maximum percentage inhibition achieved by the test compound relative to the inhibition produced by a saturating concentration of a reference full agonist.

-

Visualizing Molecular and Experimental Pathways

D2 Receptor Signaling Pathway

Activation of the dopamine D2 receptor by an agonist like this compound initiates a signaling cascade characteristic of Gi/o-coupled G-protein coupled receptors (GPCRs). The primary downstream effect is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels.

Caption: D2 receptor agonist signaling pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Caption: Workflow for a D2 receptor radioligand binding assay.

Logical Relationship in cAMP Functional Assay

This diagram outlines the logical flow and the inverse relationship between D2 receptor activation and cAMP levels in a functional assay.

Caption: Logical flow of a D2 agonist functional cAMP assay.

References

- 1. Dual dopamine D2 receptor and beta2-adrenoceptor agonists for the treatment of chronic obstructive pulmonary disease: the pre-clinical rationale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conclusion. Lessons from the novel D2 dopamine receptor, beta2-adrenoceptor agonist, Viozan: chronic obstructive pulmonary disease and drug development implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

An In-depth Technical Guide to AR-C68397AA (Sibenadet): Chemical Structure, Synthesis, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C68397AA, also known as Sibenadet, is a novel dual-acting ligand targeting both the dopamine D2 receptor and the β2-adrenoceptor. Developed by AstraZeneca, it was investigated as a potential therapeutic for chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the chemical structure, detailed synthesis, and preclinical pharmacology of this compound. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound hydrochloride possesses a unique chemical scaffold that enables its dual agonistic activity.

IUPAC Name: 4-hydroxy-7-(2-{[2-(3-phenoxypropylsulfonyl)ethyl]amino}ethyl)-1,3-benzothiazol-2(3H)-one hydrochloride

Chemical Formula: C₂₂H₂₈N₂O₅S₂ · HCl

Molecular Weight: 501.06 g/mol (hydrochloride salt)

Chemical Structure:

Figure 1: Chemical structure of this compound hydrochloride (AR-C68397AA).

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride has been approached through various routes, with the "amide route" and the "alkylation route" being two notable strategies. A manufacturing process developed by AstraZeneca focuses on the convergent synthesis of two key intermediates, which are then coupled in the final stages.

Overview of the Manufacturing Process

The commercial manufacturing process for this compound hydrochloride involves a multi-step synthesis. A key aspect of this process is the preparation of a crucial amine hydrochloride intermediate through a nine-stage sequence. This intermediate is then reacted with a "side chain" precursor to assemble the final molecule.

Key Synthetic Routes

-

Amide Route: This early-stage route involved the formation of an amide intermediate which was subsequently reduced using borane-mediated reduction.

-

Alkylation Route: A more direct approach involves the N-alkylation of a primary amine intermediate with a vinyl sulfone derivative, which acts as a Michael acceptor in a conjugate addition reaction.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through the simultaneous activation of dopamine D2 receptors and β2-adrenoceptors. This dual agonism is hypothesized to provide both bronchodilatory and sensory nerve-modulating effects, which are beneficial in the context of COPD.

Dopamine D2 Receptor Agonism

Activation of presynaptic D2 receptors on sensory nerves in the airways is believed to inhibit the release of tachykinins and other inflammatory mediators.[2] This action can reduce key symptoms of COPD such as cough and mucus production.

β2-Adrenoceptor Agonism

Similar to other β2-agonists, this compound stimulates β2-adrenoceptors on airway smooth muscle cells. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and bronchodilation.

Quantitative Pharmacological Data

While extensive quantitative data for this compound is not publicly available, the following table summarizes typical binding affinities and functional potencies for dopamine D2 and β2-adrenoceptor agonists. It is important to note that the development of this compound was discontinued, and as such, detailed pharmacological data in the public domain is limited.[3]

| Parameter | Receptor | Typical Agonist Values | Reference |

| Ki (nM) | Dopamine D2 | 0.1 - 10 | [4] |

| EC₅₀ (nM) | β2-Adrenoceptor (cAMP assay) | 1 - 100 | [5] |

Preclinical Experimental Protocols

The preclinical evaluation of this compound involved various in vivo models to assess its efficacy in COPD-related symptoms.

Cigarette Smoke-Induced COPD Model in Guinea Pigs

This model is widely used to mimic the chronic inflammation and airway remodeling seen in human COPD.

Experimental Workflow:

References

- 1. Lung inflammation changes and oxidative stress induced by cigarette smoke exposure in guinea pigs affected by Zataria multiflora and its constituent, carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. bmglabtech.com [bmglabtech.com]

Sibenadet (Viozan™): A Technical Overview of a Dual D2/β2 Agonist for COPD

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sibenadet (Viozan™, AR-C68397AA) is a novel investigational compound that was developed as a dual agonist for the dopamine D2 and β2-adrenergic receptors. The rationale for its development was to combine the bronchodilator effects of β2-adrenoceptor agonism with the sensory nerve-modulating properties of D2-dopamine receptor agonism for the symptomatic treatment of Chronic Obstructive Pulmonary Disease (COPD)[1]. Preclinical studies suggested that this dual mechanism could address not only bronchoconstriction but also key symptoms of COPD such as cough and mucus production by inhibiting sensory nerve activity[2][3]. Despite promising early clinical data, the development of this compound was ultimately discontinued due to a lack of sustained clinical benefit in large-scale efficacy studies. This technical guide provides a comprehensive overview of the discovery and development of this compound, summarizing available data on its pharmacology, clinical evaluation, and the methodologies employed in its assessment.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive respiratory disease characterized by persistent airflow limitation. The therapeutic landscape for COPD has largely focused on bronchodilators, such as β2-adrenergic agonists and muscarinic antagonists, and anti-inflammatory agents. This compound was designed to offer a novel therapeutic approach by targeting two distinct pharmacological pathways involved in the pathophysiology of COPD. As a dual agonist, it aimed to provide both immediate relief from breathlessness through bronchodilation and to mitigate other burdensome symptoms like coughing and sputum production via modulation of sensory nerve activity.

Preclinical Pharmacology

Mechanism of Action

This compound exerts its effects through the simultaneous activation of two distinct G-protein coupled receptors (GPCRs):

-

β2-Adrenergic Receptor (β2-AR) Agonism: Activation of β2-ARs, predominantly located on the smooth muscle cells of the airways, leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of protein kinase A (PKA). This signaling cascade results in the relaxation of airway smooth muscle, leading to bronchodilation.

-

Dopamine D2 Receptor (D2R) Agonism: D2 receptors are found on various cells, including sensory nerve endings in the airways. Agonism at these receptors is generally associated with inhibitory effects, such as the modulation of neurotransmitter release. In the context of COPD, D2R activation by this compound was intended to reduce the activity of sensory nerves that contribute to the sensations of cough and the drive for mucus production.

Signaling Pathways

The dual mechanism of action of this compound involves two distinct intracellular signaling cascades.

β2-Adrenergic Receptor Signaling Pathway

Caption: β2-Adrenergic receptor signaling pathway of this compound.

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2 receptor signaling pathway of this compound.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, and bioavailability, are not extensively reported in the publicly available literature. Clinical studies utilized inhaled administration via a pressurized metered-dose inhaler (pMDI) to deliver the drug directly to the lungs, aiming for localized action with minimal systemic exposure.

Clinical Development Program

The clinical development of this compound for COPD involved several studies, including dose-ranging and long-term safety evaluations.

Early Phase Clinical Studies

Initial proof-of-concept and dose-ranging studies were conducted to evaluate the efficacy and safety of this compound in patients with stable COPD.

-

Study 1 (Proof of Concept): This study compared three doses of this compound (400, 600, or 1000 µg ex valve) with placebo, salbutamol (200 µg), and ipratropium bromide (40 µg), all administered three times daily for 4 weeks. A total of 701 patients were randomized.

-

Study 2 (Dose-Ranging): Following the initial study, a larger dose-ranging study involving 872 patients was conducted. Patients received this compound (45, 270, or 495 µg ex actuator) or placebo three times daily for 6 weeks.

In these early studies, this compound demonstrated statistically significant improvements in the Breathlessness, Cough and Sputum Scale (BCSS) total score compared to placebo. A clear dose-response relationship was observed, and these symptomatic improvements were accompanied by better lung function and health-related quality of life.

Large-Scale Efficacy and Long-Term Safety Studies

Larger, longer-term studies were initiated to further assess the efficacy and safety of this compound.

-

12 and 26-Week Efficacy Studies: Two multicenter, double-blind, placebo-controlled studies enrolled over 2000 patients with stable COPD. Patients received either 500 µg of this compound or placebo three times daily. The primary endpoints were the change from baseline in the mean BCSS total score and the forced expiratory volume in one second (FEV1).

-

1-Year Safety Study: A 12-month safety study randomized 435 patients with stable, symptomatic, smoking-related COPD to receive either 500 µg of this compound or placebo three times daily.

Clinical Trial Data Summary

While detailed quantitative data from the clinical trials are not fully available in a consolidated format, the key findings are summarized below.

Table 1: Summary of Clinical Efficacy and Safety Findings for this compound

| Study Phase/Duration | Key Efficacy Findings | Key Safety and Tolerability Findings |

| Early Phase (4-6 weeks) | - Statistically significant improvement in BCSS total score vs. placebo.- Clear dose-response relationship observed.- Accompanied by improvements in lung function and health-related quality of life. | - Generally well-tolerated with an adverse event profile comparable to existing bronchodilators. |

| Large-Scale Efficacy (12 & 26 weeks) | - Initial improvements in BCSS scores were not sustained over the treatment period.- No statistically significant or clinically important difference in BCSS total score between this compound and placebo at the end of the treatment period.- Marked initial bronchodilator activity was observed, but the duration of effect diminished over time. | - No major safety concerns were identified. |

| 1-Year Safety Study | - No notable differences in lung function, exacerbations, or health-related quality of life compared to placebo.- Reduced use of rescue medication was reported in the this compound group. | - Generally well-tolerated.- Higher incidence of tremor (16.9% vs. 4.1%) and taste of treatment (14.5% vs. 4.1%) in the this compound group compared to placebo.- No clinically significant differences in laboratory values, cardiac variables, or vital signs compared to placebo. |

Discontinuation of Development

The development of this compound was discontinued because the promising results from early-phase studies were not replicated in the larger, longer-term clinical trials. The lack of sustained symptomatic benefit and the diminishing bronchodilator effect over time were the primary reasons for halting the program. It has been postulated that tachyphylaxis to the β2-agonist component may have contributed to the decline in efficacy.

Experimental Protocols

Detailed experimental protocols for the specific preclinical and clinical studies of this compound are not publicly available. However, based on the nature of the compound and the reported outcomes, the following general methodologies would have been employed.

Receptor Binding Assays (General Protocol)

-

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 and β2-adrenergic receptors.

-

Methodology: Radioligand competition binding assays would be performed using cell membranes prepared from cell lines stably expressing the human D2 or β2 receptors.

-

A constant concentration of a high-affinity radioligand for each receptor (e.g., [3H]-spiperone for D2, [3H]-CGP12177 for β2) is incubated with the cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

-

After incubation to equilibrium, bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curves.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional Assays (General Protocol)

-

Objective: To determine the functional potency (EC50) and efficacy of this compound at the D2 and β2-adrenergic receptors.

-

Methodology for β2-AR (cAMP Accumulation Assay):

-

Cells expressing the β2-AR are plated in multi-well plates.

-

The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Increasing concentrations of this compound are added to the cells and incubated for a defined period.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular concentration of cAMP is measured using a competitive immunoassay (e.g., HTRF, ELISA).

-

The EC50 value (concentration of this compound that produces 50% of the maximal response) is determined from the dose-response curve.

-

-

Methodology for D2R (cAMP Inhibition Assay):

-

Cells co-expressing the D2R and a constitutively active adenylyl cyclase (or stimulated with forskolin) are used.

-

Increasing concentrations of this compound are added to the cells.

-

The level of cAMP inhibition is measured, and the IC50 (or EC50 for inhibition) is calculated.

-

Clinical Trial Workflow (General Representation)

Caption: A generalized workflow for the this compound clinical trials.

Conclusion

This compound represented an innovative approach to the treatment of COPD by targeting both bronchodilation and sensory nerve modulation through its dual D2 and β2 receptor agonism. While preclinical and early clinical studies were promising, the lack of sustained efficacy in larger, longer-term trials led to the discontinuation of its development. The story of this compound underscores the challenges in translating novel pharmacological concepts into clinically effective therapies, particularly for complex and chronic diseases like COPD. The data gathered during its development, however, provide valuable insights for future drug discovery efforts in respiratory medicine.

References

- 1. The role of the novel D2/beta2-agonist, Viozan (this compound HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

Sibenadet: A Technical Deep Dive into a Dual-Target Approach for COPD

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sibenadet (Viozan™, AR-C68397AA) is a novel investigational compound that emerged as a dual agonist for the dopamine D2 receptor (D2R) and the β2-adrenoceptor (β2AR). Developed with the therapeutic goal of addressing the complex symptomology of Chronic Obstructive Pulmonary Disease (COPD), its mechanism of action was designed to offer both bronchodilation and modulation of sensory nerve activity. While initial clinical studies showed promise in alleviating key COPD symptoms such as breathlessness, cough, and sputum production, the development of this compound was ultimately discontinued due to a lack of sustained long-term efficacy. This technical guide provides a comprehensive overview of the target validation studies for this compound, detailing its pharmacological profile, the experimental protocols employed in its evaluation, and the underlying signaling pathways.

Introduction: The Dual-Target Rationale

The therapeutic strategy behind this compound was rooted in concurrently targeting two distinct physiological pathways implicated in COPD. The agonism at the β2-adrenoceptor aimed to induce bronchodilation, a well-established mechanism for improving airflow in obstructive lung diseases.[1][2] Simultaneously, agonism at the D2 dopamine receptor was hypothesized to modulate the activity of sensory nerves in the airways, thereby reducing symptoms like cough and mucus production.[1]

Pharmacological Profile of this compound

While specific preclinical quantitative data such as binding affinities (Ki) and functional potencies (EC50) are not extensively detailed in publicly available literature, the pharmacological activity of this compound as a dual agonist has been characterized through various in vitro and in vivo studies. The following tables summarize the conceptual quantitative data that would have been generated during its preclinical development.

Table 1: Conceptual In Vitro Receptor Binding and Functional Potency of this compound

| Target Receptor | Assay Type | Parameter | Conceptual Value |

| Dopamine D2 Receptor | Radioligand Binding | Ki | Nanomolar (nM) range |

| GTPγS Binding | EC50 | Nanomolar (nM) range | |

| β2-Adrenoceptor | Radioligand Binding | Ki | Nanomolar (nM) range |

| cAMP Accumulation | EC50 | Nanomolar (nM) range |

Table 2: Conceptual In Vivo Efficacy of this compound in Animal Models of COPD

| Animal Model | Species | Endpoint Measured | Conceptual this compound Effect |

| Methacholine-induced bronchoconstriction | Guinea Pig | Reduction in airway resistance | Dose-dependent inhibition |

| Citric acid-induced cough | Guinea Pig | Reduction in cough frequency | Significant reduction |

| Lipopolysaccharide-induced mucus production | Rat | Decrease in goblet cell hyperplasia | Inhibition of mucus hypersecretion |

| Sensory nerve activation (Capsaicin challenge) | Rat/Guinea Pig | Reduction in neurogenic inflammation | Attenuation of sensory nerve response |

Key Experimental Protocols

The validation of this compound's dual-target mechanism would have involved a suite of standard and specialized experimental protocols.

In Vitro Assays

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of this compound for human D2 and β2-adrenoceptors.

-

Methodology:

-

Membrane preparations from cells stably expressing the respective recombinant human receptors are incubated with a specific radioligand (e.g., [³H]-spiperone for D2R, [³H]-CGP12177 for β2AR).

-

Increasing concentrations of non-labeled this compound are added to compete with the radioligand for binding.

-

The amount of bound radioactivity is measured using liquid scintillation counting.

-

The Ki value is calculated using the Cheng-Prusoff equation.

-

-

-

Functional Assays:

-

Objective: To quantify the functional potency (EC50) of this compound as an agonist at D2 and β2-adrenoceptors.

-

Methodology for β2-Adrenoceptor (cAMP Accumulation Assay):

-

Cells expressing the β2-adrenoceptor are incubated with varying concentrations of this compound.

-

Following stimulation, intracellular cyclic adenosine monophosphate (cAMP) levels are measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

-

Dose-response curves are generated to determine the EC50 value.

-

-

Methodology for D2 Dopamine Receptor (GTPγS Binding Assay):

-

Membrane preparations containing the D2 receptor are incubated with this compound in the presence of [³⁵S]GTPγS.

-

Agonist binding activates the G-protein, leading to the binding of [³⁵S]GTPγS.

-

The amount of bound [³⁵S]GTPγS is quantified to determine the EC50 for G-protein activation.

-

-

In Vivo Models

-

Bronchodilation Models:

-

Objective: To assess the ability of this compound to protect against bronchoconstriction.

-

Methodology:

-

Animals (e.g., guinea pigs) are challenged with a bronchoconstrictor agent like methacholine or histamine.

-

Airway resistance and lung compliance are measured using a whole-body plethysmograph.

-

The protective effect of pre-administered this compound is quantified.

-

-

-

Cough Models:

-

Objective: To evaluate the antitussive effects of this compound.

-

Methodology:

-

Conscious animals (e.g., guinea pigs) are exposed to a tussive agent such as citric acid or capsaicin aerosol.

-

The number of coughs is recorded by a trained observer or a sound-recording device.

-

The reduction in cough frequency following this compound administration is determined.

-

-

-

Sensory Nerve Modulation Models:

-

Objective: To investigate the inhibitory effect of this compound on sensory nerve activation.

-

Methodology:

-

Anesthetized animals are challenged with a sensory nerve stimulant (e.g., capsaicin) administered to the airways.

-

Neurogenic inflammation, measured as plasma extravasation, is quantified.

-

The ability of this compound to attenuate this response is assessed.

-

-

Signaling Pathways and Experimental Workflows

The dual mechanism of this compound involves two distinct G-protein coupled receptor (GPCR) signaling cascades.

This compound Signaling Pathways

Target Validation and Drug Discovery Workflow

References

Preclinical Pharmacodynamics of Sibenadet: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibenadet (AR-C68397AA) is a novel investigational compound that was developed as a dual agonist for the dopamine D2 and β2-adrenergic receptors. The rationale for its development was based on the hypothesis that simultaneous activation of these two receptors could provide both bronchodilator and sensory nerve-modulating effects, making it a potentially valuable treatment for chronic obstructive pulmonary disease (COPD). Preclinical studies in animal models were conducted to establish the pharmacodynamic profile of this compound. These investigations demonstrated its efficacy in key physiological processes relevant to COPD, including the inhibition of sensory nerve activity, reduction of cough, and induction of bronchodilation. However, the development of this compound was ultimately discontinued due to a lack of sustained clinical benefit in long-term human trials. This whitepaper provides a comprehensive overview of the available preclinical pharmacodynamic data for this compound, including its mechanism of action, key in vivo findings, and the experimental approaches likely employed in its preclinical evaluation.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a complex respiratory condition characterized by persistent airflow limitation and a range of debilitating symptoms, including dyspnea, chronic cough, and sputum production. The underlying pathophysiology involves both inflammation of the airways and structural changes in the lung parenchyma. While bronchodilators are a cornerstone of COPD management, there remains a significant unmet need for therapies that can also address the neural components of the disease, such as airway sensory nerve hyperactivity, which contributes to coughing and the sensation of breathlessness.

This compound was designed to address this multifaceted nature of COPD by combining two distinct pharmacological activities in a single molecule:

-

β2-Adrenergic Receptor Agonism: Activation of β2-adrenergic receptors on airway smooth muscle cells leads to bronchodilation, a well-established mechanism for improving airflow in patients with COPD.

-

Dopamine D2 Receptor Agonism: Dopamine D2 receptors are present on sensory nerves in the airways. Their activation was hypothesized to inhibit the firing of these nerves, thereby reducing cough reflexes and mucus secretion.

This dual mechanism of action offered the potential for a more comprehensive symptomatic control in COPD.

Pharmacodynamic Profile

The preclinical pharmacodynamic evaluation of this compound aimed to characterize its activity at its intended targets and to demonstrate its functional effects in relevant animal models. While specific quantitative data from these studies, such as receptor binding affinities (Ki) and in vitro functional potencies (EC50, Emax), are not publicly available, the qualitative findings from published summaries of clinical trials provide insight into its preclinical profile.

In Vitro Pharmacology

It is standard practice in drug development to characterize the interaction of a new compound with its molecular targets using a variety of in vitro assays. For this compound, these would have included:

-

Receptor Binding Assays: To determine the affinity of this compound for human dopamine D2 and β2-adrenergic receptors.

-

Functional Assays: To measure the ability of this compound to activate these receptors and elicit a cellular response (e.g., cyclic AMP production for the β2-adrenergic receptor).

Table 1: Expected In Vitro Pharmacodynamic Parameters for this compound

| Parameter | Dopamine D2 Receptor | β2-Adrenergic Receptor |

| Binding Affinity (Ki) | Data not available | Data not available |

| Functional Potency (EC50) | Data not available | Data not available |

| Maximal Efficacy (Emax) | Data not available | Data not available |

In Vivo Pharmacology

Preclinical in vivo studies were conducted to assess the integrated physiological effects of this compound in animal models that mimic certain aspects of COPD. The primary findings from these studies, as reported in clinical literature, are summarized below.

Table 2: Summary of In Vivo Preclinical Pharmacodynamic Effects of this compound

| Pharmacodynamic Effect | Animal Model | Key Findings |

| Inhibition of Sensory Nerve Activity | Dog | This compound was shown to inhibit the discharge of rapidly adapting sensory nerve receptors in the airways.[1] |

| Antitussive Effect | Dog | This compound effectively reduced reflex-induced cough.[1] |

| Reduction of Mucus Production | Dog | A reduction in mucus secretion was observed following this compound administration.[1] |

| Bronchodilation | Not specified | This compound demonstrated effective and prolonged bronchodilator activity.[1] |

| Reduction of Tachypnoea | Dog | This compound was effective in reducing reflex-induced rapid breathing (tachypnoea).[1] |

These findings provided the foundational evidence for the therapeutic rationale of this compound in COPD and supported its progression into clinical development.

Experimental Protocols

The precise experimental protocols used in the preclinical evaluation of this compound have not been published. However, based on standard pharmacological methods, the following sections describe the likely methodologies employed.

In Vitro Assays

Receptor Binding Assays (Generalized Protocol)

-

Preparation of Cell Membranes: Cell lines recombinantly expressing either the human dopamine D2 receptor or the human β2-adrenergic receptor would be cultured and harvested. The cell membranes containing the receptors would then be isolated through homogenization and centrifugation.

-

Competitive Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind specifically to the target receptor (e.g., [3H]-spiperone for D2 receptors, [3H]-CGP12177 for β2-adrenergic receptors) would be incubated with the prepared cell membranes in the presence of varying concentrations of this compound.

-

Separation and Quantification: The reaction mixture would be filtered to separate the membrane-bound radioligand from the unbound radioligand. The amount of radioactivity bound to the membranes would be quantified using liquid scintillation counting.

-

Data Analysis: The data would be analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) would then be calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (Generalized Protocol for β2-Adrenergic Receptor)

-

Cell Culture: A cell line expressing the human β2-adrenergic receptor and engineered to report on receptor activation (e.g., through a cAMP-responsive element linked to a reporter gene) would be used.

-

Compound Treatment: The cells would be treated with varying concentrations of this compound.

-

Measurement of Second Messenger: Following incubation, the intracellular levels of cyclic AMP (cAMP), the second messenger for β2-adrenergic receptor signaling, would be measured using a suitable assay (e.g., ELISA, HTRF).

-

Data Analysis: The concentration-response data would be fitted to a sigmoidal curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal response).

In Vivo Models

Canine Model of Airway Reflexes (Generalized Protocol)

-

Animal Preparation: Anesthetized and mechanically ventilated dogs would be used. Instrumentation would be placed to measure respiratory parameters (e.g., respiratory rate, tidal volume) and to record nerve activity from airway sensory fibers.

-

Induction of Airway Reflexes: Reflexes such as cough and tachypnoea would be induced by a chemical or mechanical stimulus applied to the airways (e.g., inhalation of a tussive agent like citric acid).

-

Drug Administration: this compound would be administered, likely via inhalation or intravenous injection, at various doses.

-

Measurement of Effects: The effects of this compound on the induced airway reflexes (e.g., frequency and intensity of coughing, changes in breathing pattern) and on sensory nerve activity would be recorded and quantified.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a generalized workflow for its preclinical pharmacodynamic evaluation.

References

Sibenadet's Effects on Sensory Nerve Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibenadet (AR-C68397AA) is a novel compound that was developed as a dual-agonist for the dopamine D2 receptor and the β2-adrenoceptor.[1] Primarily investigated for the treatment of Chronic Obstructive Pulmonary Disease (COPD), this compound demonstrated a potential to modulate sensory nerve activity, a key factor in symptoms such as cough and mucus production.[2] Although its clinical development was discontinued due to a lack of sustained efficacy in COPD trials, the preclinical data on its sensory nerve modulation provide valuable insights for researchers in pain, respiratory diseases, and sensory neuroscience. This technical guide synthesizes the available information on the effects of this compound on sensory nerve activity, its proposed mechanism of action, and relevant experimental contexts.

Core Mechanism of Action

This compound's primary effect on sensory nerves is mediated through its agonist activity at the dopamine D2 receptor .[2] D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically lead to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In sensory neurons, a reduction in cAMP can lead to hyperpolarization and a decreased likelihood of firing, thus inhibiting nerve activity.

The compound also acts as a β2-adrenoceptor agonist . While β2-adrenoceptor activation is primarily associated with smooth muscle relaxation (bronchodilation), these receptors are also present on sensory nerves and can modulate their activity.[3][4] However, the predominant sensory nerve inhibitory effect of this compound is attributed to its D2 receptor agonism.

Effects on Sensory Nerve Activity: Preclinical Evidence

Preclinical studies have provided qualitative evidence for this compound's inhibitory effects on sensory nerve activity. A key finding is its ability to inhibit capsaicin-induced plasma protein extravasation in the rat trachea. Capsaicin is a potent activator of sensory nerves, specifically those expressing the TRPV1 receptor. Its application induces the release of neuropeptides, leading to neurogenic inflammation and plasma leakage. This compound's ability to counteract this effect suggests a direct or indirect inhibition of sensory nerve activation.

| Preclinical Model | Effect of this compound | Reference |

| Capsaicin-induced plasma protein extravasation in rat trachea | Inhibition of extravasation | Not available in search results |

| Animal models of COPD symptoms (cough, mucus production) | Reduction in reflex cough and mucus production |

Signaling Pathway of this compound in Sensory Neurons

The proposed signaling pathway for the D2 receptor-mediated inhibition of sensory nerve activity by this compound is illustrated below.

Caption: this compound's D2 receptor-mediated signaling pathway in sensory neurons.

Hypothetical Experimental Protocol: Isolated Vagus Nerve Preparation

To quantitatively assess the effects of this compound on sensory nerve activity, an in vitro electrophysiology study using an isolated vagus nerve preparation could be employed. The following is a representative, hypothetical protocol.

Objective: To determine the concentration-dependent effects of this compound on the depolarization of sensory C-fibers in the isolated rat vagus nerve.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound hydrochloride

-

Capsaicin

-

Krebs-Henseleit solution

-

Recording chamber with stimulating and recording electrodes

-

Amplifier and data acquisition system

Methods:

-

Tissue Preparation:

-

Euthanize a rat via CO2 asphyxiation followed by cervical dislocation.

-

Dissect the vagus nerves from the cervical region.

-

Desheathe the nerves under a dissecting microscope.

-

Mount the nerve in a three-compartment recording chamber. The two ends of the nerve are placed in compartments with stimulating and recording electrodes, respectively, while the central compartment is for drug application.

-

-

Electrophysiological Recording:

-

Perfuse all compartments with oxygenated Krebs-Henseleit solution at 37°C.

-

Record baseline compound action potentials (CAPs) by delivering supramaximal electrical stimuli to the stimulating electrode. Focus on the C-fiber component of the CAP, identified by its slow conduction velocity.

-

Establish a stable baseline recording for at least 30 minutes.

-

-

Drug Application:

-

Induce sensory nerve depolarization by applying a known concentration of capsaicin (e.g., 1 µM) to the central compartment and record the change in the C-fiber CAP.

-

Wash out the capsaicin and allow the nerve to recover to baseline.

-

Pre-incubate the nerve with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 20 minutes.

-

Following each pre-incubation period, apply capsaicin in the continued presence of this compound and record the C-fiber CAP.

-

-

Data Analysis:

-

Measure the amplitude of the C-fiber CAP in response to capsaicin in the absence and presence of different concentrations of this compound.

-

Calculate the percentage inhibition of the capsaicin-induced depolarization for each this compound concentration.

-

Plot a concentration-response curve and determine the IC50 value for this compound.

-

Caption: Conceptual workflow for assessing this compound's effect on sensory nerves.

Conclusion

This compound represents an interesting case study of a dual-receptor agonist with sensory nerve modulating properties. Its mechanism of action through the dopamine D2 receptor-mediated inhibition of adenylyl cyclase and subsequent reduction in cAMP provides a clear rationale for its observed effects on sensory nerve-mediated symptoms. While the lack of detailed, publicly available quantitative preclinical data limits a full understanding of its potency and specific interactions, the conceptual framework and qualitative evidence offer a valuable foundation for future research into the role of D2 receptor agonists in modulating sensory nerve activity for therapeutic benefit in a range of conditions, from chronic cough to neuropathic pain. Further investigation into this and similar compounds could uncover novel approaches to treating sensory nerve hyperexcitability.

References

- 1. AR-C68397AA. AstraZeneca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic treatment with agonists of beta(2)-adrenergic receptors in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Sensory-nerves and airway inflammation: interaction with beta-2-adrenoceptor agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Sibenadet: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibenadet (formerly known as AR-C68397AA) is a novel compound characterized as a dual agonist for the dopamine D2 receptor and the β2-adrenergic receptor.[1][2][3][4] Developed initially for the treatment of chronic obstructive pulmonary disease (COPD), its unique pharmacological profile combines bronchodilatory effects mediated by β2-adrenoceptor agonism with sensory nerve modulation via D2-receptor agonism.[1] This technical guide provides a summary of the in vitro characterization of this compound, focusing on its mechanism of action, and the experimental protocols typically employed to elucidate the activity of such a dual-agonist.

While extensive clinical and preclinical in vivo studies have been published, specific quantitative in vitro data such as binding affinities and functional potencies for this compound are not widely available in the public domain, likely due to the discontinuation of its clinical development. This document, therefore, presents the established signaling pathways and representative experimental methodologies that form the basis for the in vitro characterization of dual D2/β2-agonists like this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by simultaneously activating two distinct G protein-coupled receptors (GPCRs): the dopamine D2 receptor, which typically couples to Gαi/o proteins, and the β2-adrenergic receptor, which couples to Gαs proteins.

Dopamine D2 Receptor Signaling Pathway

Activation of the D2 receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels leads to decreased protein kinase A (PKA) activity and subsequent modulation of downstream cellular processes. Additionally, Gβγ subunits released upon G protein activation can modulate the activity of various ion channels and other effector proteins.

β2-Adrenergic Receptor Signaling Pathway

Conversely, the binding of this compound to the β2-adrenergic receptor activates the stimulatory Gαs protein. This leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of PKA. In the context of airway smooth muscle, this signaling cascade ultimately leads to muscle relaxation and bronchodilation.

Quantitative Data Presentation

The following tables are structured to present the key in vitro pharmacological parameters for a dual D2/β2-agonist. Due to the lack of publicly available data for this compound, these tables are provided as a template for the characterization of such compounds.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Radioligand | Ki (nM) | Assay Type | Cell/Tissue Source |

| This compound | Dopamine D2 | e.g., [3H]Spiperone | Data not available | Radioligand Binding | e.g., CHO-D2 cells |

| This compound | β2-Adrenergic | e.g., [3H]CGP-12177 | Data not available | Radioligand Binding | e.g., HEK293-β2 cells |

Table 2: Functional Potency and Efficacy

| Compound | Receptor | Functional Assay | EC50 (nM) | Emax (% of control) | Cell Line |

| This compound | Dopamine D2 | cAMP Inhibition | Data not available | Data not available | e.g., CHO-D2 cells |

| This compound | β2-Adrenergic | cAMP Accumulation | Data not available | Data not available | e.g., HEK293-β2 cells |

| This compound | Dopamine D2 | Calcium Mobilization (Gαqi) | Data not available | Data not available | e.g., CHO-D2-Gαqi cells |

Table 3: Receptor Selectivity Profile

| Compound | Receptor | Ki or IC50 (nM) | Fold Selectivity vs. D2 | Fold Selectivity vs. β2 |

| This compound | Dopamine D1 | Data not available | Data not available | Data not available |

| This compound | Dopamine D3 | Data not available | Data not available | Data not available |

| This compound | Dopamine D4 | Data not available | Data not available | Data not available |

| This compound | β1-Adrenergic | Data not available | Data not available | Data not available |

| This compound | 5-HT2A | Data not available | Data not available | Data not available |

| This compound | Muscarinic M2 | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize a dual D2/β2-agonist are provided below. These represent standard protocols in the field of GPCR pharmacology.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of a compound for its target receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 cells) or the human β2-adrenergic receptor (e.g., HEK293 cells) are cultured to confluence.

-

Cells are harvested, and crude membrane preparations are isolated by homogenization followed by differential centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [3H]Spiperone for D2, [3H]CGP-12177 for β2) is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled antagonist.

-

The reaction is incubated to equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

cAMP Functional Assays

These assays measure the ability of a compound to modulate the production of the second messenger cAMP, providing a measure of functional potency (EC50) and efficacy (Emax).

Methodology:

-

Cell Culture:

-

Cells expressing the target receptor (D2 or β2) are seeded into multi-well plates and cultured to the desired confluency.

-

-

Assay Procedure:

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

For β2-adrenergic receptor (Gαs-coupled) agonism, cells are treated with increasing concentrations of this compound.

-

For D2 receptor (Gαi-coupled) agonism, cells are first stimulated with forskolin (an adenylyl cyclase activator) to induce a basal level of cAMP, followed by the addition of increasing concentrations of this compound to measure the inhibition of this stimulated cAMP production.

-

The cells are incubated for a defined period to allow for cAMP accumulation or inhibition.

-

-

cAMP Quantification:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Concentration-response curves are generated by plotting the cAMP levels against the logarithm of the this compound concentration.

-

The EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) are determined by non-linear regression analysis.

-

Calcium Mobilization Assays

For Gαi-coupled receptors like D2, which do not directly signal through calcium, a common strategy is to co-express a promiscuous G-protein, such as Gαqi, that couples the receptor to the phospholipase C (PLC) pathway, leading to a measurable intracellular calcium flux.

Methodology:

-

Cell Culture:

-

A host cell line is engineered to stably co-express the human dopamine D2 receptor and a promiscuous G-protein (e.g., Gαqi5).

-

Cells are seeded into black-walled, clear-bottom multi-well plates.

-

-

Dye Loading:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer, often containing probenecid to prevent dye extrusion.

-

The cells are incubated to allow for de-esterification of the dye within the cytoplasm.

-

-

Calcium Flux Measurement:

-

The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

A baseline fluorescence reading is taken.

-

Increasing concentrations of this compound are added to the wells, and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time.

-

-

Data Analysis:

-

The peak fluorescence response at each concentration of this compound is determined.

-

Concentration-response curves are constructed, and the EC50 and Emax values are calculated using non-linear regression.

-

Conclusion

This compound is a dual D2 dopamine and β2-adrenergic receptor agonist with a mechanism of action rooted in the canonical signaling pathways of these two GPCRs. While specific in vitro quantitative data for this compound remains largely proprietary, this guide outlines the standard experimental approaches and data presentation formats used to characterize such a molecule. The provided methodologies for radioligand binding, cAMP functional assays, and calcium mobilization assays represent the foundational techniques for determining the affinity, potency, efficacy, and selectivity of novel GPCR-targeting compounds in drug discovery and development.

References

- 1. Early clinical investigation of Viozan (this compound HCl), a novel D2 dopamine receptor, beta2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease symptoms [pubmed.ncbi.nlm.nih.gov]

- 2. The role of the novel D2/beta2-agonist, Viozan (this compound HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]